N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-1-(3-fluorophenyl)methanesulfonamide
Description
This compound features a piperidine core substituted with a benzo[d]thiazol-2-yl group at the 1-position and a methanesulfonamide moiety at the 4-position, further modified with a 3-fluorophenyl group. Its structure combines sulfonamide pharmacophores with aromatic heterocycles, a design common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-1-(3-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2S2/c21-17-5-3-4-16(12-17)14-28(25,26)22-13-15-8-10-24(11-9-15)20-23-18-6-1-2-7-19(18)27-20/h1-7,12,15,22H,8-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHELQHPGXZFQDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC(=CC=C2)F)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-1-(3-fluorophenyl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, synthesis, and biological activities, supported by relevant data tables and research findings.
Structural Characteristics
The compound features several key functional groups:
- Benzothiazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer effects.
- Piperidine Ring : Associated with a range of pharmacological effects, including analgesic and antipsychotic properties.
- Methanesulfonamide Group : Often involved in interactions with biological targets.
The molecular formula is with a molecular weight of 419.5 g/mol .
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of Benzothiazole Intermediate : This is achieved through cyclization reactions involving appropriate precursors.
- Preparation of Piperidine Derivative : The piperidine ring is synthesized using standard methods in organic chemistry.
- Coupling Reaction : The final step involves the coupling of the benzothiazole intermediate with the piperidine derivative and the introduction of the methanesulfonamide group .
Anti-inflammatory Activity
Research indicates that compounds containing similar structural motifs can exhibit significant anti-inflammatory properties. Specifically, derivatives of benzothiazole have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response . The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino)]benzamide | Contains piperidine and benzothiazole | Anti-inflammatory |
| 4-(benzo[d]thiazol-2-yloxy)-N-(pyridin-2-yloxy)benzamide | Contains benzothiazole linked via ether | Antimicrobial |
| N-(benzo[d]thiazol-2-yloxy)-N'-phenylurea | Urea linkage instead of amide | Anticancer |
Antimicrobial Properties
Compounds with similar structures have also demonstrated antimicrobial activity. For instance, benzothiazole derivatives have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties .
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of benzothiazole derivatives. For example, a study on related compounds indicated that they could inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The specific mechanisms often involve the modulation of cell cycle progression and apoptosis pathways.
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Study on COX Inhibition : A compound similar to this compound showed significant inhibition of COX enzymes at concentrations as low as 10 µM, indicating its potential use as an anti-inflammatory agent .
- Anticancer Screening : In vitro studies on benzothiazole derivatives revealed that they could significantly reduce the viability of A431 and A549 cancer cells at concentrations ranging from 1 to 4 µM, leading to cell cycle arrest and increased apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
- Fluorophenyl Modifications : The 3-fluorophenyl group in the target compound is shared with Example 53 (), which shows improved pharmacokinetic properties due to fluorine’s electron-withdrawing effects .
- Sulfonamide Variations: Simple sulfonamides like N-[(3-fluorophenyl)methyl]-N-methylaminosulfonamide () lack the piperidine-thiazole scaffold, suggesting the target compound’s complexity enhances selectivity .
Pharmacological and Physicochemical Properties
- Lipophilicity : The benzo[d]thiazole and 3-fluorophenyl groups in the target compound likely enhance membrane permeability compared to simpler sulfonamides (e.g., ) .
- Metabolic Stability : Fluorine substitution (common in and ) typically reduces oxidative metabolism, extending half-life .
- Target Engagement : While direct data are absent, piperidine-sulfonamide hybrids (e.g., fentanyl analogs in ) often target GPCRs or ion channels, suggesting similar mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
